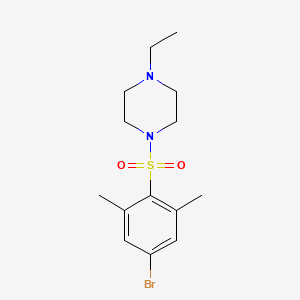
1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-ethylpiperazine
Vue d'ensemble
Description
1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-ethylpiperazine is a useful research compound. Its molecular formula is C14H21BrN2O2S and its molecular weight is 361.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-ethylpiperazine is a compound with notable biological activity, primarily due to its structural characteristics that allow it to interact with various biological targets. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H19BrN2O2S
- Molecular Weight : 347.27 g/mol
- CAS Number : 304668-36-8
- Structure : The compound features a piperazine ring substituted with a sulfonyl group and a bromo-substituted aromatic system.
Biological Activity
This compound has been studied for its potential pharmacological applications. Its biological activity can be summarized as follows:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related bromophenazine derivatives have shown potent antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) ranging from 0.78 to 1.56 µM .
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological activities. For example, studies have demonstrated that certain piperazine compounds can inhibit human acetylcholinesterase, which is crucial for neurotransmitter regulation in the nervous system . This inhibition can lead to enhanced cholinergic transmission and has implications in treating conditions like Alzheimer's disease.
Anticancer Potential
Emerging data suggest that piperazine derivatives may possess anticancer properties. A study indicated that certain piperazine compounds could significantly inhibit cell proliferation in cancer cell lines, showcasing selectivity towards malignant cells over normal cells . This selectivity is essential for developing targeted cancer therapies.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in various metabolic pathways. For instance, its structural similarity to known enzyme inhibitors suggests potential interactions with acetylcholinesterase and other relevant targets .
- Receptor Modulation : Given the piperazine core structure, it is plausible that this compound interacts with neurotransmitter receptors, modulating synaptic transmission and influencing neurochemical pathways .
- Cell Cycle Arrest : Some studies indicate that piperazine derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis or programmed cell death .
Study on Antibacterial Activity
In a focused study on bromophenazines, derivatives were synthesized and tested against various bacterial strains. The most potent derivative demonstrated an MIC significantly lower than established antibiotics, indicating a promising avenue for developing new antibacterial agents .
Neuropharmacological Research
A pharmacological evaluation of piperazine derivatives highlighted their potential in reversing side effects associated with SSRIs (selective serotonin reuptake inhibitors). This suggests a dual role in both enhancing therapeutic effects and mitigating adverse reactions in psychiatric treatments .
Propriétés
IUPAC Name |
1-(4-bromo-2,6-dimethylphenyl)sulfonyl-4-ethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O2S/c1-4-16-5-7-17(8-6-16)20(18,19)14-11(2)9-13(15)10-12(14)3/h9-10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVCQKBVERHANY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















